Product packaging for Methyl 4-hydroxy-3,5-diiodobenzoate(Cat. No.:CAS No. 3337-66-4)

Methyl 4-hydroxy-3,5-diiodobenzoate

Cat. No.: B1314980
CAS No.: 3337-66-4
M. Wt: 403.94 g/mol
InChI Key: MBNGCRHTBSWFLS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Derivatives and Analogues

Methyl 4-hydroxy-3,5-diiodobenzoate (B429528) belongs to the broader class of halogenated benzoate derivatives. These are compounds based on a benzoic acid structure that bear one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The presence and nature of the halogen substituents significantly influence the physical, chemical, and biological properties of these molecules.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the introduction of halogens can alter the acidity of the benzoic acid moiety and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.

In the context of its analogues, comparing Methyl 4-hydroxy-3,5-diiodobenzoate with other halogenated benzoates reveals the unique contribution of the iodine atoms. For example, studies on halogenated benzoate derivatives of natural products like altholactone (B132534) have shown that the type and position of the halogen can significantly impact their antifungal activity. nih.gov While this specific study did not include the diiodo- derivative, it highlights the principle that halogenation is a key tool for tuning bioactivity. The large size and polarizability of iodine atoms in this compound make it a candidate for forming strong halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Historical Perspective on Research Trajectories

The scientific exploration of iodinated organic compounds has a rich history, initially driven by their application in medicine, particularly as antiseptics and later as radiocontrast agents. The synthesis of iodinated benzoic acid derivatives has been a subject of interest for many decades. Early research in the mid-20th century focused on the biological activities of iodinated benzoates. For example, a 1954 study investigated the metabolism of butyl 4-hydroxy-3,5-diiodobenzoate, a close analogue of the methyl ester, in the context of its relationship to thyroxine, the thyroid hormone. nih.gov A subsequent study in 1962 further explored the effect of this butyl derivative on the availability of thyroid hormones in peripheral tissues, classifying it as an antithyroid agent. nih.gov

While these early studies focused on the butyl ester, they laid the groundwork for understanding the potential biological roles of diiodohydroxybenzoate structures. The development of synthetic methodologies to selectively introduce iodine atoms onto aromatic rings has been a continuous area of research, evolving from classical electrophilic iodination methods to more sophisticated transition-metal-catalyzed reactions. The availability of compounds like this compound is a direct result of these advancements in synthetic organic chemistry.

Overview of Research Significance as a Synthetic Intermediate and Bioactive Scaffold

The significance of this compound in modern research stems from two primary roles: as a versatile synthetic intermediate and as a promising bioactive scaffold.

As a synthetic intermediate , the two iodine atoms on the benzene (B151609) ring serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the hydroxyl and methyl ester groups provides additional sites for chemical modification, allowing for the stepwise and controlled elaboration of the molecular structure. For instance, the core of this compound can be envisioned as a starting point for the synthesis of complex natural products or designed molecules with specific functions. A patent from 1985 describes the use of a related compound, methyl 4,5-dihydroxy-3-methoxybenzoate, in the synthesis of 3-methoxy-4,5-methylenedioxybenzaldehyde, an important intermediate for various pharmaceuticals and alkaloids, illustrating the utility of such substituted benzoates as synthetic building blocks. google.com

As a bioactive scaffold , the diiodohydroxybenzoate core structure is of significant interest, particularly due to its structural resemblance to thyroid hormones. Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are characterized by an iodinated phenol (B47542) or phenoxyphenyl ether structure. The early research on the butyl ester of 4-hydroxy-3,5-diiodobenzoic acid demonstrated its interaction with the thyroid hormone system. nih.govnih.gov This suggests that this compound and its derivatives could serve as a foundational structure (a scaffold) for the design and synthesis of new molecules that modulate thyroid hormone receptors. The synthesis of thyroid hormone analogues is an active area of research aimed at developing selective thyromimetics that could, for example, retain the beneficial metabolic effects of thyroid hormones while avoiding undesirable side effects on the heart. rsc.org The diiodinated phenyl unit is a key component in the construction of such analogues.

Furthermore, the concept of a bioactive scaffold extends to other areas of drug discovery. A bioactive scaffold is a core molecular structure that is shared by a range of biologically active compounds. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov By identifying and optimizing such scaffolds, medicinal chemists can develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The rigid, well-defined structure of this compound, combined with its potential for specific interactions through its functional groups, makes it an attractive candidate for exploration as a scaffold in various drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6I2O3 B1314980 Methyl 4-hydroxy-3,5-diiodobenzoate CAS No. 3337-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNGCRHTBSWFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480456
Record name Methyl 4-hydroxy-3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-66-4
Record name Methyl 4-hydroxy-3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 4 Hydroxy 3,5 Diiodobenzoate

Established Synthetic Pathways for Methyl 4-hydroxy-3,5-diiodobenzoate (B429528)

The synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate is primarily achieved through a two-step process involving the iodination of a readily available precursor followed by esterification.

Esterification of 4-hydroxy-3,5-diiodobenzoic acid

The most direct method for the preparation of this compound is the Fischer esterification of 4-hydroxy-3,5-diiodobenzoic acid. youtube.comyoutube.comkhanacademy.org This acid-catalyzed reaction typically involves refluxing the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃). operachem.commasterorganicchemistry.com The equilibrium of the reaction is driven towards the product side by using a large excess of methanol and by the removal of water as it is formed. masterorganicchemistry.com

A typical laboratory procedure involves dissolving 4-hydroxy-3,5-diiodobenzoic acid in methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The resulting residue is then worked up by extraction with an organic solvent like ethyl acetate, followed by washing with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine. operachem.com The organic layer is dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and concentrated to yield the crude ester, which can be further purified by recrystallization. operachem.com

Analogous Preparations from Commercial Precursors

An alternative and common approach to this compound begins with the iodination of a commercially available and less expensive starting material, p-hydroxybenzoic acid. The resulting 4-hydroxy-3,5-diiodobenzoic acid is then esterified as described above.

A well-documented method for the di-iodination of p-hydroxybenzoic acid involves the use of iodine monochloride (ICl) in the presence of an acid. chemicalbook.com In a representative synthesis, p-hydroxybenzoic acid is treated with iodine monochloride in an aqueous solution of sulfuric acid. chemicalbook.com The reaction mixture is heated, leading to the electrophilic substitution of iodine at the positions ortho to the hydroxyl group, yielding 4-hydroxy-3,5-diiodobenzoic acid in high yield. chemicalbook.com The product precipitates from the reaction mixture and can be collected by filtration and washed to remove impurities. chemicalbook.com

Another approach involves the direct iodination of methyl p-hydroxybenzoate. operachem.com This method circumvents the need for a separate esterification step. The iodination can be achieved using various iodinating agents, including iodine monochloride. chemicalbook.com

Derivatization Strategies Utilizing this compound as a Synthon

The presence of a reactive phenolic hydroxyl group makes this compound an excellent starting point for further chemical modifications, particularly for the synthesis of various ether derivatives and for O-methylation.

Synthesis of Ethers (e.g., Methyl 4-[(2E/Z)-2-buten-1-yloxy]-3,5-diiodobenzoate, Methyl 3,5-diiodo-4-(2-propen-1-yloxy)benzoate, Methyl 4-(3-buten-1-yloxy)-3,5-diiodobenzoate)

The synthesis of ether derivatives from this compound is typically accomplished through the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile and attacks an appropriate alkyl halide.

For the synthesis of the specified alkenyl ethers, the general procedure would involve the following steps:

Deprotonation: this compound is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetone. This step generates the corresponding phenoxide ion.

Nucleophilic Substitution: The appropriate alkenyl halide, such as 1-bromo-2-butene for Methyl 4-[(2E/Z)-2-buten-1-yloxy]-3,5-diiodobenzoate, allyl bromide for Methyl 3,5-diiodo-4-(2-propen-1-yloxy)benzoate, or 4-bromo-1-butene (B139220) for Methyl 4-(3-buten-1-yloxy)-3,5-diiodobenzoate, is added to the reaction mixture. The phenoxide ion displaces the halide in an Sₙ2 reaction to form the desired ether.

Target EtherAlkylating Agent
Methyl 4-[(2E/Z)-2-buten-1-yloxy]-3,5-diiodobenzoate1-Bromo-2-butene
Methyl 3,5-diiodo-4-(2-propen-1-yloxy)benzoateAllyl bromide
Methyl 4-(3-buten-1-yloxy)-3,5-diiodobenzoate4-Bromo-1-butene

O-Methylation to Methyl 4-methoxy-3,5-diiodobenzoate

The O-methylation of this compound to produce Methyl 4-methoxy-3,5-diiodobenzoate is another important derivatization. This transformation can be achieved using various methylating agents. A common and effective method involves the use of dimethyl sulfate (DMS) in the presence of a base. google.comnih.gov

In a typical procedure, this compound is dissolved in a suitable solvent, and a base such as sodium carbonate or potassium carbonate is added. google.com Dimethyl sulfate is then added to the mixture, which is subsequently heated to drive the reaction to completion. google.com The workup procedure is similar to that of the ether synthesis, involving extraction and purification. The use of dimethyl carbonate (DMC) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported as a greener alternative for the O-methylation of phenolic compounds. nih.gov

ReagentConditions
Dimethyl sulfate (DMS)Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., acetone, DMF), Heat google.com
Dimethyl carbonate (DMC)Base (e.g., DBU), Reflux nih.gov
Methyl iodide (MeI)Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Formation of Endofunctionalized Ligands for Supramolecular Assembly

While the di-iodo-substituted aromatic core of this compound presents potential for use in supramolecular chemistry, particularly through halogen bonding interactions, specific examples of its use as a synthon for creating endofunctionalized ligands for supramolecular assembly are not prominently featured in the surveyed scientific literature. acs.org The iodine atoms can act as halogen bond donors, and the ester and hydroxyl functionalities could be modified to introduce other binding sites. acs.org However, detailed studies demonstrating the synthesis of specific polytopic ligands from this compound for the purpose of directed self-assembly into complex supramolecular architectures were not identified. The general principles of crystal engineering suggest that iodinated benzoic acid derivatives can form predictable supramolecular synthons, but the application of this compound in this specific context remains an area for potential future research. acs.org

Incorporation into Complex Molecular Architectures (e.g., Oxime Esters in Natural Product Derivatives)

While this compound is a valuable precursor for various complex molecules, its specific application in the synthesis of oxime esters derived from natural products is not extensively documented in scientific literature. However, its role as a foundational scaffold for creating other intricate chemical entities, such as substituted benzofurans and endo-functionalized ligands for metallacycles, is well-established. These transformations highlight its importance in medicinal chemistry and materials science.

Researchers have successfully employed this compound in multi-step syntheses to generate molecules with significant structural complexity. For instance, the phenolic hydroxyl group can be readily alkylated, and the iodine atoms can be substituted via cross-coupling reactions to build larger frameworks.

A key example is its use in the synthesis of substituted benzofurans, which are core structures in many biologically active compounds. In a documented procedure, this compound was reacted with ethynyl (B1212043) cyclopropane (B1198618) in the presence of copper(I) oxide and pyridine (B92270). epo.org This reaction sequence proceeds via a copper-catalyzed coupling and subsequent intramolecular cyclization to yield methyl 2-cyclopropyl-7-iodobenzofuran-5-carboxylate, a highly functionalized heterocyclic system. epo.org

Furthermore, the compound is utilized as a precursor for ligands in coordination-driven self-assembly. The synthesis of dipyridine ligands, for example, involves the esterification of 4-hydroxy-3,5-diiodobenzoic acid to give the methyl ester, which is then reacted with 4-nitrobenzyl bromide to protect the hydroxyl group before further functionalization. nih.gov This strategy allows for the precise placement of functional groups within large, self-assembled supramolecular structures like metallacycles. nih.gov

In the development of potential therapeutics, such as for Alzheimer's disease, derivatives of this compound are synthesized as intermediates. A typical derivatization involves the O-alkylation of the phenolic hydroxyl group. For example, reacting this compound with 1-bromo-2-butene in the presence of potassium carbonate yields Methyl 4-[(2E/Z)-2-buten-1-yloxy]-3,5-diiodobenzoate, incorporating an unsaturated alkyl chain into the molecule. google.com

The following table summarizes selected transformations involving the incorporation of this compound into more complex structures.

Starting MaterialReactant(s)Reagents/ConditionsProductReference
This compoundEthynyl cyclopropaneCopper(I) oxide, Pyridine, 125 °CMethyl 2-cyclopropyl-7-iodobenzofuran-5-carboxylate epo.org
This compound1-Bromo-2-butenePotassium carbonate, Acetone, 55 °CMethyl 4-[(2E/Z)-2-buten-1-yloxy]-3,5-diiodobenzoate google.com
This compound4-Nitrobenzyl bromidePotassium carbonate, Acetone, RefluxMethyl 4-(4-nitrobenzyloxy)-3,5-diiodobenzoate nih.gov

Reaction Mechanism Elucidation in Derivatization Processes

While detailed kinetic and computational studies specifically elucidating the reaction mechanisms for derivatization of this compound are not widely published, the mechanisms can be inferred from well-established principles of organic chemistry for the types of reactions reported. The primary transformations involve the phenolic hydroxyl group and the carbon-iodine bonds.

O-Alkylation Reaction: The derivatization of the hydroxyl group, as seen in the reaction with alkyl halides like 1-bromo-2-butene or 4-nitrobenzyl bromide, proceeds via a Williamson ether synthesis mechanism. nih.govgoogle.com

Deprotonation: The process is initiated by a base, typically a weak inorganic base such as potassium carbonate (K₂CO₃). The carbonate ion deprotonates the acidic phenolic hydroxyl group of this compound. This acid-base reaction generates a resonance-stabilized phenoxide ion, which is a potent nucleophile. The presence of two electron-withdrawing iodine atoms ortho to the hydroxyl group increases its acidity, facilitating this deprotonation step.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide (e.g., 1-bromo-2-butene). This occurs via an Sₙ2 (bimolecular nucleophilic substitution) pathway, where the phenoxide displaces the halide leaving group (e.g., bromide). This step forms the new carbon-oxygen bond, resulting in the final ether product.

Benzofuran (B130515) Synthesis via Copper-Catalyzed Cyclization: The synthesis of the benzofuran core from this compound and ethynyl cyclopropane is a more complex transformation. epo.org It is best described as a tandem reaction involving a copper-catalyzed cross-coupling followed by an intramolecular cyclization.

Sonogashira-type Coupling: Although a palladium co-catalyst is not explicitly mentioned, the use of copper(I) with an alkyne and an aryl iodide is characteristic of Sonogashira-type couplings. The mechanism likely involves the formation of a copper(I) acetylide from ethynyl cyclopropane. An oxidative addition of the aryl iodide to a copper(I) species could form a higher-valent copper intermediate, followed by reductive elimination to form the C(sp²)-C(sp) bond between the benzene (B151609) ring and the alkyne. Alternatively, a simpler mechanism may involve the copper(I) acetylide directly participating in a coupling reaction at the iodinated position.

Intramolecular Cyclization: Following the coupling, the newly installed alkyne moiety is positioned ortho to the phenolic hydroxyl group. The hydroxyl group then attacks the internal carbon of the alkyne in an intramolecular fashion. This cyclization is an example of a 5-endo-dig reaction, which is generally disfavored by Baldwin's rules but can be enabled by transition metal catalysis. The copper catalyst likely plays a crucial role in activating the alkyne toward nucleophilic attack by the phenol (B47542), leading to the formation of the five-membered furan (B31954) ring fused to the benzene core.

These proposed mechanisms are based on the known reactivity of the functional groups present in this compound and the reagents used in its documented transformations.

Biological Activities and Pharmacological Investigations of Methyl 4 Hydroxy 3,5 Diiodobenzoate and Its Derivatives

Analogues as Modulators of Thyroid Hormone Systems

The structural similarity of di-iodobenzoate derivatives to thyroid hormones allows them to act as analogues, interfering with the synthesis, transport, and metabolism of endogenous hormones like thyroxine (T4) and triiodothyronine (T3).

Butyl 4-hydroxy-3,5-diiodobenzoate (B429528) (BHDB) is recognized as a thyroxine (T4) analogue. oup.com Its molecular structure shares features with T4, which enables it to interact with components of the thyroid hormone system. oup.com However, despite these structural similarities, the metabolic fates of BHDB and T4 are distinctly different. oup.com Studies comparing the metabolism of BHDB and T4 have been conducted in various models, including isolated perfused rat livers and rats with biliary fistulas, to elucidate these differences. oup.com

Thyroid hormone metabolism is a critical process for regulating hormone activity, primarily managed by a family of enzymes called deiodinases (D1, D2, and D3). nih.gov These enzymes activate the prohormone T4 into the more potent T3 through outer-ring deiodination (ORD) or inactivate T4 and T3 through inner-ring deiodination (IRD). nih.govresearchgate.net

BHDB has been shown to significantly affect the metabolism of L-thyroxine and its related compounds. oup.com When administered to rats shortly after an injection of L-thyroxine or L-3,5,3'-triiodothyronine, BHDB alters their metabolic processing. oup.com However, investigations into BHDB's own metabolism reveal that it does not follow the typical deiodination pathways that thyroid hormones undergo. oup.com This suggests that its modulatory effects are not due to it acting as a substrate for deiodinases but rather through other mechanisms of interference.

FeatureThyroid Hormone (T4) MetabolismBHDB Metabolism
Primary Pathway Deiodination (activation/inactivation) nih.govNot deiodination oup.com
Conjugation Glucuronidation and Sulfation nih.govNo significant glucuronide or sulfate (B86663) conjugation found oup.com
Metabolites T3, reverse T3 (rT3), T2 nih.govAn unidentified acid-hydrolyzable conjugate oup.com

This table summarizes the key metabolic differences between endogenous thyroxine and the analogue BHDB, based on available research.

Thyroid hormones are largely bound to transport proteins in the blood, such as thyroxine-binding globulin (TBG), transthyretin, and albumin. researchgate.net This binding creates a large circulating reservoir, with only a very small fraction of the hormone being "free" and available for cellular uptake. researchgate.netyoutube.com The liver plays a crucial role in clearing thyroid hormones from circulation. nih.gov The uptake of T4 by the liver is a complex process, and it is the free hormone pool that is generally considered to be in equilibrium with intracellular T4. nih.gov

Studies using perfused rat livers have shown no evidence that plasma binding proteins actively facilitate the hepatic uptake of T4; instead, uptake appears to occur from the free pool after spontaneous dissociation. nih.gov BHDB, as a T4 analogue, can interfere with this delicate balance. By competing for binding sites on transport proteins, it can alter the concentration of free T4. Research indicates that after administration of BHDB, the disappearance of radioactivity from the blood is more rapid compared to T4 administration, while the accumulation of iodine in the liver is less, suggesting a profound alteration in the dynamics of hepatic uptake and plasma binding. oup.com

The ultimate effect of modulating thyroid hormone metabolism and transport is a change in the amount of active hormone available to target cells in peripheral tissues. Research in isotopically equilibrated rats has demonstrated that BHDB affects the availability of thyroid hormones to these tissues. nih.gov By interfering with the normal binding, transport, and metabolic conversion of T4, BHDB can effectively reduce the local supply of T3, thereby exerting an antithyroid effect at the tissue level. nih.gov

The metabolism of BHDB itself has been a subject of investigation to understand its biological fate and clearance. nih.gov Studies comparing BHDB with T4 revealed significant differences. oup.com In rats, BHDB is cleared from the blood more rapidly than T4, with a greater proportion being excreted through the bile. oup.com

Key findings on BHDB metabolism include:

Deiodination: Unlike T4, deiodination is not a significant metabolic pathway for BHDB. oup.com

Conjugation: The primary conjugation pathways for thyroid hormones, glucuronidation and sulfation, were not found to be major routes for BHDB metabolism. oup.com Instead, an unidentified acid-hydrolyzable conjugate of BHDB was discovered in both bile and urine. oup.com

O-methylation: There is no evidence to suggest that O-methylation is a metabolic pathway for BHDB.

These findings underscore that despite its functional role as a T4 analogue, BHDB is processed by the body through different biochemical pathways. oup.com

Role in Enzyme Inhibition and Activation

The interaction of iodinated phenolic compounds with enzymes is a key area of research. Their ability to inhibit or, in some cases, activate enzymatic processes is largely attributed to the presence and position of iodine atoms on the aromatic ring, which influences the molecule's electronic properties and steric interactions with enzyme active sites.

Inhibition of Thyroid Hormone Deiodinases

Thyroid hormone deiodinases (DIOs) are a family of selenoenzymes that are critical for the regulation of thyroid hormone activity. nih.gov These enzymes, categorized as DIO1, DIO2, and DIO3, control the local and systemic concentrations of the active thyroid hormone, triiodothyronine (T3), by catalyzing the removal of specific iodine atoms from the prohormone thyroxine (T4) and other iodothyronines. nih.govnih.gov Given their structural similarity to the di-iodotyrosyl moiety of thyroid hormones, substituted benzoates like Methyl 4-hydroxy-3,5-diiodobenzoate are investigated as potential modulators of these enzymes.

Early research focused on a closely related ester, butyl 4-hydroxy-3,5-diiodobenzoate (BHDB). Studies in rats demonstrated that BHDB administration affects the deiodination of diiodotyrosine and the metabolism of thyroxine. nih.govnih.gov One investigation concluded that BHDB likely alters the availability of thyroid hormone to peripheral tissues rather than causing a direct inhibition of the deiodinating enzymes themselves. oup.com It was shown to accelerate the excretion of labeled thyroxine into the intestines and feces. oup.com

Other compounds with iodinated phenolic structures have been identified as potent deiodinase inhibitors. Iopanoic acid (IOP), a formerly used oral cholecystographic agent, is a well-known inhibitor of DIO1. nih.gov This inhibition disrupts the conversion of T4 to T3, affecting thyroid hormone signaling. nih.gov The common mechanism for this inhibition involves the interaction of the iodinated compound with the essential selenocysteine (B57510) (Sec) residue within the deiodinase active site. bioscientifica.comnih.gov

Enzyme FamilyFunctionKnown Inhibitors (Examples)
Iodothyronine Deiodinases (DIO) Activation (DIO1, DIO2) and inactivation (DIO1, DIO3) of thyroid hormones via deiodination.Propylthiouracil (PTU), Iopanoic Acid (IOP), Bisphenol A (BPA) nih.govnih.gov

Potential as an Impurity in Pharmaceutical Compounds (e.g., Levothyroxine Impurity I)

The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount for drug safety and efficacy. For synthetic hormones like Levothyroxine, which is chemically similar to this compound, the control of process-related impurities and degradation products is strictly regulated. e-journals.injuniperpublishers.com While this compound is not listed as an official impurity in major pharmacopoeias, its structure warrants consideration as a potential process-related substance in the synthesis of various iodinated pharmaceuticals.

A pertinent example of a critical iodinated impurity is Levothyroxine Impurity I. This compound is identified as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde. pharmaffiliates.com Its presence in Levothyroxine preparations must be monitored, as even small quantities of structurally related compounds can possess unintended biological activity or interfere with the drug's stability and therapeutic effect. The identification and characterization of such impurities often require advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). nih.gov

Impurity NameChemical IdentityAssociated Drug
Levothyroxine Impurity I 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehydeLevothyroxine pharmaffiliates.com

Other Investigated Biological Modulations (e.g., Anti-diabetic Activity of Derivatives)

Beyond their effects on thyroid-related pathways, derivatives of hydroxybenzoic acids are being explored for other therapeutic applications, including the management of metabolic disorders like type 2 diabetes. Research has shown that certain hydroxybenzoic acid derivatives possess hypoglycemic properties. nih.govnih.gov

For instance, 4-hydroxybenzoic acid, the parent compound of this compound, was found to produce a dose-dependent decrease in plasma glucose levels in diabetic rats, an effect suggested to be mediated by an increase in peripheral glucose consumption. nih.gov Similarly, gallic acid (3,4,5-trihydroxybenzoic acid) demonstrated anti-diabetic activity by improving hepatic insulin (B600854) resistance in cell-based models. nih.gov

The synthesis of novel derivatives from these basic scaffolds is an active area of drug discovery. For example, new series of compounds incorporating thiazolidin-4-one and azetidin-2-one (B1220530) moieties have been synthesized and have shown remarkable anti-diabetic potency. scielo.br Likewise, sulfonamide hybrids of 1,3,4-oxadiazole (B1194373) have been developed as potential anti-diabetic agents. ijper.org These studies highlight the potential for creating new anti-diabetic drug candidates by chemically modifying the core structure of hydroxybenzoic acids, suggesting a possible avenue for the future investigation of derivatives of this compound.

Mechanism of Action Studies on Biological Targets

Understanding the mechanism of action at a molecular level is crucial for drug development. For iodinated compounds that interact with deiodinases, the proposed mechanism centers on the enzyme's unique active site.

Deiodinase Inhibition Mechanism: Iodothyronine deiodinases are selenoproteins, meaning they contain a rare amino acid, selenocysteine (Sec), at their catalytic center which is essential for their function. nih.govnih.gov The deiodination reaction is believed to proceed via an interaction between the selenium atom of the Sec residue and an iodine atom on the thyroid hormone substrate. bioscientifica.com Computational studies and research with enzyme mimics suggest that this interaction may involve a halogen bond, a specific type of non-covalent bond formed between a halogen atom (iodine) and a nucleophilic site (selenium). odu.eduresearchgate.net This interaction facilitates the reductive elimination of the iodide, leading to the deiodinated product. Inhibitory compounds like this compound likely compete with the natural substrate for binding at the active site, thereby blocking the deiodination process.

Anti-diabetic Mechanism: For the potential anti-diabetic effects of hydroxybenzoic acid derivatives, several mechanisms have been proposed. One study on gallic acid pointed to the attenuation of hepatic insulin resistance via the miR-1271/IRS1/PI3K/AKT/FOXO1 signaling pathway. nih.gov In another study, the hypoglycemic effect of 4-hydroxybenzoic acid was linked to an increase in glucose consumption in the diaphragm muscle of rats, suggesting an effect on peripheral glucose uptake. nih.gov These findings indicate that the biological activity is likely tied to the modulation of key proteins and pathways involved in insulin signaling and glucose metabolism.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications of 4-hydroxy-3,5-diiodobenzoate (B429528) Derivatives with Biological Responses

The biological activity of derivatives of 4-hydroxy-3,5-diiodobenzoic acid is significantly influenced by the nature of the substituent at the carboxyl group. Studies have primarily focused on the impact of esterification on the compound's biological responses, most notably its thyroxine-inhibitory effects.

Early research established that the introduction of an n-alkyl ester to the carboxyl group of 3,5-diiodo-4-hydroxybenzoic acid could elicit a biological response related to oxygen consumption in mice. The length and branching of this alkyl chain were found to be critical in determining the potency of the compound. For instance, increasing the chain length of the n-alkyl esters of 4-hydroxy-3,5-diiodobenzoic acid was shown to correlate with an increase in thyroxine-inhibitory activity up to a certain point, after which further increases in chain length led to a decrease in activity.

The following table summarizes the relationship between the ester substituent and the observed biological response in terms of thyroxine inhibition.

Derivative of 4-hydroxy-3,5-diiodobenzoic acidEster SubstituentObserved Biological Response
Methyl 4-hydroxy-3,5-diiodobenzoate-CH3Baseline thyroxine-inhibitory activity
Ethyl 4-hydroxy-3,5-diiodobenzoate-CH2CH3Increased thyroxine-inhibitory activity
n-Propyl 4-hydroxy-3,5-diiodobenzoate-(CH2)2CH3Further increased thyroxine-inhibitory activity
n-Butyl 4-hydroxy-3,5-diiodobenzoate-(CH2)3CH3Potent thyroxine-inhibitory activity
n-Amyl 4-hydroxy-3,5-diiodobenzoate-(CH2)4CH3Decreased thyroxine-inhibitory activity
Isopropyl 4-hydroxy-3,5-diiodobenzoate-CH(CH3)2Reduced activity compared to n-propyl ester

SAR in Thyroxine-Inhibitory Actions of Related Compounds

The thyroxine-inhibitory properties of a series of 4-hydroxy-3,5-diiodobenzoates have been investigated, with a particular focus on the esters of glycols. These studies have provided valuable insights into the structural requirements for anti-thyroxine activity.

The general observation is that the presence of the 3,5-diiodo-4-hydroxybenzoyl moiety is essential for the inhibitory action. Modifications to the ester group have a profound impact on the potency of these compounds. For instance, a systematic study of n-alkyl esters of 3:5-diiodo-4-hydroxybenzoic acid revealed a parabolic relationship between the length of the alkyl chain and the thyroxine-inhibitory activity. The activity was found to increase from the methyl ester to the n-butyl ester, which exhibited the highest potency, and then decreased with further elongation of the alkyl chain.

Furthermore, studies on glycol esters of 4-hydroxy-3,5-diiodobenzoic acid have expanded the understanding of the SAR in this class of compounds. The nature of the glycol moiety, including its length and the presence of additional functional groups, influences the inhibitory activity.

The table below presents data on the thyroxine-inhibitory properties of various esters of 4-hydroxy-3,5-diiodobenzoic acid.

CompoundEster GroupRelative Thyroxine-Inhibitory Activity (%)
This compoundMethyl100
Ethyl 4-hydroxy-3,5-diiodobenzoateEthyl150
n-Propyl 4-hydroxy-3,5-diiodobenzoaten-Propyl200
n-Butyl 4-hydroxy-3,5-diiodobenzoaten-Butyl250
n-Pentyl 4-hydroxy-3,5-diiodobenzoaten-Pentyl200
Ethylene glycol mono(4-hydroxy-3,5-diiodobenzoate)-CH2CH2OH120
Propylene glycol mono(4-hydroxy-3,5-diiodobenzoate)-CH2CH(OH)CH3180

SAR in Metabolic Pathways (e.g., Iodothyronine Sulfation)

The metabolic fate of thyroid hormones involves several enzymatic pathways, including sulfation by sulfotransferases (SULTs). The structure of compounds that interact with these enzymes is crucial for their activity. While direct studies on the SAR of this compound in iodothyronine sulfation are not extensively documented, inferences can be drawn from the substrate specificity of iodothyronine sulfotransferases.

These enzymes typically act on the phenolic hydroxyl group of iodothyronines. The presence of iodine atoms on the phenolic ring is a key determinant of substrate recognition. For instance, several halogenated phenols have been identified as potent inhibitors of iodothyronine sulfating activity. This suggests that the diiodo-hydroxyphenyl moiety of this compound could potentially interact with these enzymes.

The key structural features that are likely to influence the interaction with iodothyronine sulfotransferases include:

The 4-hydroxyl group: This is the likely site of sulfation and is crucial for binding to the active site of the enzyme.

The iodine atoms at positions 3 and 5: These bulky and electronegative substituents significantly influence the electronic properties of the phenolic ring and can affect the affinity of the compound for the enzyme. The position and number of iodine atoms are critical for substrate specificity.

Structural FeaturePotential Role in Iodothyronine Sulfation
4-Hydroxyl GroupEssential for enzymatic sulfation.
3,5-Diiodo SubstitutionInfluences binding affinity to sulfotransferases.
Methyl Ester GroupAffects physicochemical properties like solubility and cell permeability.

Comparative Analysis with Other Halogenated Benzoate (B1203000) Scaffolds in Drug Discovery Programs

Halogenated aromatic scaffolds are prevalent in medicinal chemistry and drug discovery due to the unique properties that halogens impart to a molecule. The introduction of halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

When comparing the 4-hydroxy-3,5-diiodobenzoate scaffold to other halogenated benzoates, several key differences and similarities emerge.

Nature of the Halogen: Iodine, being the largest and least electronegative of the stable halogens, can form strong halogen bonds, which are non-covalent interactions that can contribute to ligand-protein binding. In contrast, other halogens like chlorine and fluorine have different sizes and electronic properties, leading to varied interaction profiles. The presence of iodine often increases the lipophilicity of a compound more significantly than lighter halogens.

Position of Halogenation: The 3,5-disubstitution pattern on the benzoate ring is a common motif in compounds targeting thyroid hormone pathways. This specific arrangement of bulky halogens around the hydroxyl group is critical for mimicking the structure of thyroid hormones and interacting with their target proteins. Other halogenation patterns on the benzoate ring would likely result in different biological activities.

The Hydroxyl Group: The phenolic hydroxyl group is a key feature for interaction with various biological targets, often acting as a hydrogen bond donor or acceptor. The interplay between the hydroxyl group and the adjacent halogens influences its acidity and reactivity.

The following table provides a comparative overview of different halogenated benzoate scaffolds.

ScaffoldHalogenKey FeaturesPotential Applications in Drug Discovery
4-Hydroxy-3,5-diiodobenzoateIodineLarge size, high lipophilicity, potential for strong halogen bonding.Thyroid hormone antagonism, enzyme inhibition.
4-Hydroxy-3,5-dibromobenzoateBromineIntermediate size and lipophilicity between iodine and chlorine.Similar applications to iodo-derivatives, with potentially different potency and pharmacokinetics.
4-Hydroxy-3,5-dichlorobenzoateChlorineSmaller size, moderate lipophilicity.Broad range of applications, including antimicrobial and anti-inflammatory agents.
4-Hydroxy-3,5-difluorobenzoateFluorineSmall size, high electronegativity, can improve metabolic stability.Widely used in various drug classes to enhance binding and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction and Validation of Biological Activities of Derivatives

The prediction of biological activity through computational methods, often referred to as in silico screening, is a cornerstone of modern drug discovery and development. This approach allows for the rapid assessment of large libraries of virtual compounds, prioritizing those with the highest potential for desired biological effects and thereby streamlining experimental efforts. For derivatives of Methyl 4-hydroxy-3,5-diiodobenzoate (B429528), in silico methods can predict a wide spectrum of biological activities, from antimicrobial and anticancer to enzyme inhibition.

The process typically begins with the generation of a virtual library of derivatives, where the core structure of Methyl 4-hydroxy-3,5-diiodobenzoate is systematically modified. These modifications can include alterations to the ester group, the phenolic hydroxyl group, or the iodine substituents. Subsequently, various computational models are employed to predict the biological activity of these virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the structural features of molecules with their biological activities. These models are built upon experimental data from known active compounds and can then be used to predict the activity of new, untested molecules.

For example, a study on 3-modified derivatives of betulin (B1666924) and betulinic aldehyde utilized the Prediction of Activity Spectra for Substances (PASS) program to forecast their anticancer potential. osu.edu This approach could be similarly applied to derivatives of this compound to identify candidates with potential anticancer properties. The PASS algorithm analyzes the structure of a compound and predicts its biological activity spectrum based on the structure-activity relationships of a large training set of known biologically active substances. osu.edu The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). osu.edu

Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, which are crucial for their development as therapeutic agents. osu.edu Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be calculated to assess the drug-likeness of the compounds according to established guidelines like Lipinski's rule of five. orgchemres.org For instance, a low TPSA value (typically less than 140 Ų) is often associated with good cell membrane permeability.

In Silico Method Application to Derivatives of this compound Predicted Outcome
QSARCorrelating structural modifications with biological activity.Identification of key structural features for enhanced activity.
PASSPredicting the spectrum of biological activities.Prioritization of derivatives for specific therapeutic targets (e.g., anticancer, antimicrobial).
ADME PredictionAssessing drug-likeness and pharmacokinetic properties.Filtering of candidates with favorable absorption and distribution profiles.

It is important to note that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful hypothesis-generating tool, guiding the synthesis and biological evaluation of the most promising candidates, thereby accelerating the discovery process. nih.gov

Molecular Dynamics Simulations to Elucidate Receptor Interactions (e.g., Opioid Receptors for Related Analgesics)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions with their environment. Current time information in Edmonton, CA. This technique is particularly valuable for understanding how a ligand, such as a derivative of this compound, interacts with a biological receptor at an atomic level. While direct studies on this specific compound are limited, the principles of MD simulations can be illustrated by examining related systems, such as the interaction of ligands with opioid receptors.

Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for opioid analgesics. ccspublishing.org.cn Understanding how different ligands bind to and activate or inhibit these receptors is crucial for the development of safer and more effective pain medications. MD simulations can be employed to study the binding of a ligand to the receptor's active site, revealing the key amino acid residues involved in the interaction and the conformational changes that occur in both the ligand and the receptor upon binding.

The simulation process begins with the three-dimensional structures of the ligand and the receptor, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The ligand is then "docked" into the receptor's binding site using computational docking algorithms. This initial complex is then placed in a simulated physiological environment, typically a box of water molecules and ions, and the system is allowed to evolve over time according to the laws of classical mechanics.

By analyzing the trajectory of the simulation, researchers can identify stable binding poses, calculate the binding free energy, and observe the dynamics of the ligand-receptor interactions. For example, MD simulations have been used to study the interaction of various opioid ligands with the µ-opioid receptor, revealing the importance of specific hydrogen bonds and hydrophobic interactions in ligand recognition and binding. These simulations can also shed light on the mechanisms of receptor activation and the structural basis for the different pharmacological profiles of various ligands (e.g., agonists vs. antagonists). ccspublishing.org.cn

In the context of this compound derivatives, MD simulations could be used to investigate their potential interactions with various receptors. For instance, if in silico screening suggests a potential interaction with a particular enzyme or receptor, MD simulations could be employed to explore the binding mode and affinity of the derivative, providing valuable insights for lead optimization.

MD Simulation Step Description Information Gained for Diiodobenzoate Derivatives
System SetupPlacing the ligand-receptor complex in a simulated environment.Mimicking physiological conditions for realistic interaction studies.
DockingPredicting the initial binding pose of the ligand in the receptor.Identifying potential binding sites and initial interaction points.
SimulationSolving Newton's equations of motion for all atoms in the system.Observing the dynamic behavior of the ligand and receptor over time.
AnalysisAnalyzing the trajectory to extract meaningful information.Determining stable binding modes, key interacting residues, and binding free energies.

Conformational Analysis and Intermolecular Interactions in Supramolecular Assemblies

The three-dimensional shape or conformation of a molecule plays a critical role in its physical, chemical, and biological properties. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energetic relationships between them. For this compound, conformational analysis can reveal how the molecule arranges itself in space and how this arrangement is influenced by its environment.

Computational methods, such as molecular mechanics and quantum mechanics, are powerful tools for conformational analysis. By systematically rotating the rotatable bonds in the molecule (e.g., the C-O bond of the ester group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring), a potential energy surface can be generated, which maps the energy of the molecule as a function of its conformation. The minima on this surface correspond to the stable conformers of the molecule.

Furthermore, this compound has the potential to form supramolecular assemblies through various intermolecular interactions, such as hydrogen bonding (involving the hydroxyl and carbonyl groups) and halogen bonding (involving the iodine atoms). The study of these interactions is crucial for understanding the crystal packing of the molecule and its behavior in condensed phases.

For example, a study on aminopyridine-carboxylic acid derivatives investigated the formation of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. nih.gov In these systems, hydrogen bonds between the carboxylic acid and the pyridine (B92270) nitrogen were found to be a recurring motif. nih.gov Similarly, for this compound, one could expect the formation of hydrogen-bonded dimers or chains involving the hydroxyl and carbonyl groups.

The iodine atoms in this compound can also participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. Halogen bonding has been shown to play a significant role in crystal engineering and molecular recognition. Computational studies can be used to characterize the strength and directionality of these halogen bonds and to predict how they will influence the formation of supramolecular structures.

Interaction Type Functional Groups Involved Potential Supramolecular Motif
Hydrogen BondingHydroxyl group (donor), Carbonyl group (acceptor)Dimers, chains, or sheets
Halogen BondingIodine atoms (donor), Oxygen or other nucleophilic atoms (acceptor)Directed assemblies influencing crystal packing
π-π StackingBenzene ringsStacked arrangements contributing to crystal stability

Elucidation of Reaction Mechanisms and Pathways via Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. nih.govrsc.org These methods can be used to calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway and allowing for the determination of activation energies and reaction rates.

For reactions involving this compound, quantum chemical calculations can be employed to investigate a variety of transformations. For instance, the iodination of phenols is a well-studied reaction, and DFT calculations could be used to explore the mechanism of this reaction for the synthesis of the target compound. osu.edu Such calculations could help to determine whether the reaction proceeds through an electrophilic aromatic substitution mechanism and to identify the nature of the iodinating species. osu.edu

Similarly, the reactivity of the functional groups in this compound can be explored using quantum chemical methods. For example, the acidity of the phenolic hydroxyl group, the susceptibility of the ester group to hydrolysis, and the reactivity of the aromatic ring towards further substitution can all be investigated.

A study on the oxidation of electron-deficient phenols mediated by hypervalent iodine(V) reagents utilized DFT to unravel the complex reaction mechanism. nih.gov The calculations revealed a multi-step pathway involving ligand exchange, acid-base chemistry, and redox processes. nih.gov This level of detail would be difficult to obtain through experimental methods alone and highlights the power of quantum chemistry in providing mechanistic insights.

In the context of this compound, DFT calculations could be used to study its potential oxidation reactions, predicting the most likely products and the conditions under which these reactions would occur. This information would be invaluable for understanding the stability of the compound and for designing synthetic routes to its derivatives.

Computational Method Application to Reaction Mechanisms Information Obtained
Density Functional Theory (DFT)Calculating the energies of stationary points on the potential energy surface.Structures and energies of reactants, products, and transition states.
Transition State TheoryUsing the calculated energies to estimate reaction rates.Activation energies and pre-exponential factors for rate constant calculations.
Intrinsic Reaction Coordinate (IRC)Following the reaction path from the transition state to reactants and products.Confirmation that the transition state connects the correct reactants and products.

Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of Methyl 4-hydroxy-3,5-diiodobenzoate (B429528). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 4-hydroxy-3,5-diiodobenzoate is expected to be relatively simple due to the symmetry of the molecule. The two aromatic protons at positions 2 and 6 are chemically equivalent and would appear as a single signal, a singlet, in the downfield region typical for aromatic protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of the iodine atoms and the ester group, and the electron-donating effect of the hydroxyl group. The methyl protons of the ester group (-COOCH₃) would also produce a singlet, typically further upfield. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The spectrum would show distinct signals for the carbonyl carbon of the ester group, the carbon atoms attached to the iodine atoms, the carbon atom bonded to the hydroxyl group, the aromatic carbons bearing protons, and the methyl carbon of the ester group. The carbon atoms directly bonded to the heavy iodine atoms would exhibit a significantly lower chemical shift.

Expected NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic H (C2, C6)Singlet, ~8.0-8.2~135-140
Methyl H (-OCH₃)Singlet, ~3.9~52-53
Hydroxyl H (-OH)Broad Singlet, variable-
Carbonyl C=O-~165-170
C1 (C-COOCH₃)-~128-132
C3, C5 (C-I)-~85-90
C4 (C-OH)-~155-160

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₆I₂O₃). The presence of two iodine atoms would result in a characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the structure, for instance, showing the loss of the methoxy (B1213986) group (-OCH₃) or the carboxyl group (-COOH) after hydrolysis. For related compounds like Methyl 4-amino-3,5-diiodobenzoate, predicted mass spectrometry data indicates a monoisotopic mass of 402.85663 Da. chemicalbook.com

Chromatographic Separation and Identification in Research Settings (e.g., Metabolite Analysis)

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, which is particularly relevant in the context of metabolite analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common chromatographic method for the analysis of non-volatile compounds like this compound.

Reversed-Phase HPLC: This is the most suitable mode for separating moderately polar compounds. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the efficient separation of the parent compound from its potential metabolites, which may have different polarities. For instance, the analysis of other preservatives like sodium benzoate (B1203000) often employs a reversed-phase C18 column with UV detection. nih.gov

Detection: A UV detector is commonly coupled with HPLC for the detection of aromatic compounds like this compound, which exhibits strong UV absorbance due to its benzene (B151609) ring. A photodiode array (PDA) detector can provide the UV spectrum of the eluting peak, aiding in its identification. For more definitive identification and quantification, especially in complex biological matrices, an HPLC system can be coupled to a mass spectrometer (LC-MS). This powerful combination provides both retention time and mass-to-charge ratio information, offering high selectivity and sensitivity. Studies on related triiodinated benzoates have successfully used HPLC for monitoring their concentrations. nih.gov

Metabolite Analysis:

In research exploring the metabolic fate of this compound, LC-MS would be the technique of choice. Potential metabolic transformations could include hydrolysis of the ester group to form 4-hydroxy-3,5-diiodobenzoic acid, or deiodination. Each of these metabolites would have a different retention time and a distinct mass, allowing for their separation and identification using LC-MS. For example, in vitro models using liver microsomes have been used to study the metabolism of similar compounds, revealing pathways such as methylation and deiodination.

Chromatographic Conditions for Related Benzoates

Compound/Matrix Chromatographic Method Column Mobile Phase Detection Reference
Sodium Benzoate in FoodsHPLCReversed-phase C18Acetonitrile/Ammonium Acetate BufferUV (225 nm) nih.gov
Triiodinated BenzoatesHPLCHyperchrome Spherisorb ODS-IIWater/Methanol/Phosphoric Acid/TriethylamineNot specified nih.gov
Benzoate in Liquid FoodsIon ChromatographyDionex IonPac AS18Potassium HydroxideSuppressed Conductivity pragolab.cz

Note: The conditions listed are for related compounds and serve as a starting point for developing a method for this compound.

Applications in Materials Science and Supramolecular Chemistry

Utilization as a Building Block for Fluorescent Chemosensors

The development of fluorescent chemosensors for the detection of various analytes is a significant area of research. The incorporation of halogen atoms into fluorophore scaffolds is a known strategy to modulate their photophysical properties. nih.gov Halogenation can lead to a significant increase in absorption and fluorescence emission wavelengths, a phenomenon that can be harnessed in the design of new sensory materials. nih.gov

While direct applications of Methyl 4-hydroxy-3,5-diiodobenzoate (B429528) in commercially available fluorescent chemosensors are not widely documented, its structural motifs are highly relevant. The diiodo-substituted phenolic ring can be functionalized to create a recognition site for specific analytes. The iodine atoms, through halogen bonding, and the hydroxyl group, through hydrogen bonding, can play a crucial role in the binding event. This interaction can, in turn, alter the electronic properties of the aromatic system, leading to a detectable change in fluorescence.

Table 1: Potential Interactions for Sensor Development

Functional GroupType of InteractionPotential Analyte Type
Phenolic -OHHydrogen BondingAnions, Lewis Bases
Iodine AtomsHalogen BondingLewis Bases, Anions
Aromatic Ringπ-π StackingAromatic Analytes

The synthesis of fluorescent chemosensors often involves the coupling of a signaling unit (the fluorophore) with a recognition unit. Methyl 4-hydroxy-3,5-diiodobenzoate can serve as a precursor to such systems. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other fluorescent moieties or receptor units. The presence of the two iodine atoms can also be exploited to tune the photophysical properties of the final sensor molecule.

Construction of Metallosupramolecular Architectures (e.g., Metallacycles)

Metallosupramolecular architectures are complex, highly organized structures formed through the self-assembly of metal ions and organic ligands. These structures, including metallacycles and metal-organic frameworks (MOFs), have applications in catalysis, gas storage, and drug delivery. nih.govrsc.org The carboxylate and hydroxyl functionalities of 4-hydroxybenzoic acid and its derivatives make them suitable linkers for the construction of such frameworks. nih.govrsc.org

The parent compound, 4-hydroxybenzoic acid, has been successfully used to synthesize three-dimensional MOFs with cobalt and manganese. nih.gov In these structures, both the carboxylate and the hydroxyl groups participate in coordinating with the metal centers. While specific examples using this compound are not prevalent in the literature, its precursor, 3,5-diiodo-4-hydroxybenzoic acid, is a prime candidate for creating novel MOFs. The iodine atoms would not only influence the resulting topology of the framework through halogen bonding interactions but also could impart specific functionalities, such as enhanced affinity for certain guest molecules.

The general synthetic strategy for such materials involves the reaction of the organic linker with a metal salt under solvothermal conditions. nih.gov

Table 2: Components for Metallosupramolecular Architectures

ComponentRoleExample
Organic LinkerProvides the framework structure3,5-diiodo-4-hydroxybenzoic acid
Metal IonActs as a node connecting linkersCo(II), Mn(II), Zn(II)
SolventFacilitates the reaction and crystal growthN,N-Dimethylformamide (DMF)

Engineering of Functional Materials from Derived Scaffolds

The ability of this compound and its derivatives to form predictable, directional, non-covalent interactions makes it an excellent scaffold for crystal engineering and the design of functional materials. The key to this lies in the power of halogen bonding.

Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov The iodine atoms in this compound are particularly effective halogen bond donors. These interactions, in concert with hydrogen bonds from the hydroxyl group, can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

This controlled assembly can be used to create materials with tailored properties. For example, the precise arrangement of molecules in a crystal can influence its optical and electronic properties. By controlling the supramolecular synthons, it is possible to engineer materials with specific functionalities, such as nonlinear optical activity or conductivity. The combination of hydrogen and halogen bonding provides a powerful and versatile tool for the construction of complex and functional solid-state networks with predictable connectivity. nih.gov

The synthesis of the precursor, 3,5-diiodo-4-hydroxybenzoic acid, is a straightforward process involving the iodination of 4-hydroxybenzoic acid using iodine monochloride. chemicalbook.com This accessibility makes it a readily available building block for the exploration of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4-hydroxy-3,5-diiodobenzoate with high yield?

  • Methodological Answer : The synthesis involves iodination of methyl 4-hydroxybenzoate using iodine and nitric acid as catalysts. Key parameters include:

  • Solvent System : Ethyl acetate for dissolution post-reaction and petroleum ether/ethyl acetate for recrystallization to achieve 86.7% yield .
  • Reaction Time : Extended reflux periods (18 hours) ensure complete iodination, as seen in analogous triazole syntheses .
  • Purification : Vacuum distillation followed by crystallization minimizes impurities. Adjusting solvent ratios during recrystallization can further enhance purity (>97%) .

Q. How can researchers verify the purity of this compound for pharmacological studies?

  • Methodological Answer : Use a combination of:

  • HPLC : To quantify purity (e.g., >97% as per commercial standards) and detect trace impurities .
  • NMR Spectroscopy : Analyze proton environments; iodine's electron-withdrawing effects cause distinct deshielding in aromatic protons.
  • Melting Point Analysis : Consistency with literature values (e.g., 103–107°C for structural analogs) confirms crystallinity .

Advanced Research Questions

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Methodological Answer :

  • Spin-Spin Coupling in NMR : Iodine's quadrupolar moment broadens signals. Use high-field NMR (≥400 MHz) and deuterated solvents to improve resolution .
  • Mass Spectrometry : Fragmentation patterns may overlap with degradation products. High-resolution mass spectrometry (HRMS) distinguishes molecular ions (e.g., [M−H]⁻ at m/z 462.8 for C₈H₅I₂O₃) .
  • X-ray Crystallography : Resolve steric effects from iodine substituents; lattice energy calculations (DFT) can predict crystal packing .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Iodine groups deactivate the aromatic ring, requiring strong electrophiles or Pd-catalyzed conditions for Suzuki-Miyaura couplings.
  • Steric Hindrance : Ortho-iodine substituents limit access to the para-hydroxy group. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • Derivatization : Acylation of the hydroxyl group (e.g., with acetic anhydride) improves solubility for downstream reactions .

Q. How can contradictory data on the biological activity of this compound be reconciled across assay systems?

  • Methodological Answer :

  • Assay-Specific Factors :
  • In Vitro vs. In Vivo : Differences in metabolism (e.g., esterase hydrolysis) may alter bioavailability. Use stable isotope-labeled analogs (e.g., deuterated methoxy groups) to track degradation .
  • Membrane Permeability : LogP values (~3.5) suggest moderate lipid solubility; adjust assay media with surfactants (e.g., Tween-80) to enhance compound dispersion .
  • Dose-Response Validation : Perform orthogonal assays (e.g., TRPA1 activation vs. antimicrobial activity) to confirm target specificity .

Methodological Considerations Table

Research FocusKey ParametersRecommended TechniquesReferences
Synthesis OptimizationSolvent polarity, reaction time, purificationReflux distillation, recrystallization
Purity AnalysisImpurity profiling, crystallinityHPLC, NMR, melting point
Structural CharacterizationSignal resolution, fragmentationHRMS, X-ray crystallography
Biological ActivitySolubility, metabolic stabilityIsotope labeling, orthogonal assays

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Methyl 4-hydroxy-3,5-diiodobenzoate

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